molecular formula C28H42O7 B602788 Caudatin CAS No. 38395-02-7

Caudatin

Numéro de catalogue: B602788
Numéro CAS: 38395-02-7
Poids moléculaire: 490.6 g/mol
Clé InChI: VWLXIXALPNYWFH-UXGQNDOZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Caudatin is a potential antitumor agent isolated from the traditional Chinese medicine “baishouwu”, which is the root tuber of Cynanchum auriculatum Royle ex Wight . It is a steroidal compound with anti-cancer and antiangiogenic properties .


Synthesis Analysis

This compound has been found to suppress the activation of c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) in HMC-1 cells . It also inhibited the mRNA expression and protein synthesis of pro-inflammatory cytokines .


Molecular Structure Analysis

This compound can bind to PPARα as a ligand and augment the expression of ALP in microglial cells and in the brain of 3XTg-AD mice model . A molecular docking analysis and molecular simulation study with three-dimensional structures (3D) of this compound and mouse PPARα were carried out .


Chemical Reactions Analysis

This compound suppressed activation of c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) in HMC-1 cells . It also suppressed nuclear translocation of catalytic subunit (p65) of nuclear factor (NF)-κB by blocking IκBα phosphorylation and degradation .


Physical and Chemical Properties Analysis

This compound is a white powder with a molecular formula of C28H42O7 and a molecular weight of 490.6 .

Applications De Recherche Scientifique

  • Antitumor Activity in Hepatocellular Carcinoma (HCC) :

    • Caudatin showed selective activity against human hepatoma cell line SMMC7721 and inhibited hepatic cancer in vivo. It displayed different pharmacokinetic properties in normal and HCC model rats, suggesting its potential in treating HCC disease (Peng & Ding, 2015).
  • Efficacy in Uterine Cancer :

    • This compound inhibited cell proliferation, migration, and induced apoptosis in human uterine cancer cells. It regulated TNFAIP1/NF-κB and cytochrome c/caspase signaling, offering a potential therapeutic approach for uterine cancer treatment (Tan et al., 2016).
  • Effectiveness Against Glioma Cells :

    • This compound inhibited the growth of human glioma cells by inducing DNA damage-mediated cell cycle arrest. It modulated MAPK and AKT pathways, suggesting its role as a cytostatic agent against glioma (Fu et al., 2015).
  • Action in Hepatoma Cell Growth and Metastasis :

    • It was found to inhibit the growth and metastasis of human hepatoma cells, impacting the Wnt/β-catenin pathway and reducing VEGF production (Luo et al., 2013).
  • Influence on Non-Small Cell Lung Cancer (NSCLC) :

    • This compound was observed to block stemness and glycolysis in NSCLC, influencing the Raf/MEK/ERK pathway. This suggests its potential as a therapeutic agent for lung cancer (Hou et al., 2022).
  • Role in Osteosarcoma :

    • This compound suppressed cellular glycolysis, cell proliferation, and invasion in osteosarcoma cells, suggesting its role in targeting the Wnt/β-Catenin signaling pathway (Zhang et al., 2022).
  • Anticancer Mechanism in Gastric Cancer :

    • It induced apoptosis in gastric cancer cells, modulating Wnt/β-catenin signaling and affecting miRNA expression (Li et al., 2013).
  • Inhibition of Adipogenesis and Obesity :

    • This compound suppressed adipogenesis in preadipocytes and reduced body weight gain in high-fat diet-fed mice by activating hedgehog signaling, indicating potential use in obesity treatment (Qiu et al., 2021).

Mécanisme D'action

Target of Action

Caudatin, a C-21 steroidal glycoside, primarily targets Peroxisome proliferator-activated receptor alpha (PPARα) and Tumor Necrosis Factor Alpha-Induced Protein 1 (TNFAIP1) . PPARα is a transcription factor that can activate autophagy and regulate the transcription factor EB (TFEB), a key regulator of the autophagy-lysosomal pathway (ALP) . TNFAIP1 is a protein that is downregulated in various cancer cells and tissues .

Mode of Action

This compound binds to PPARα as a ligand, augmenting the expression of ALP in microglial cells and in the brain of mice models . It activates PPARα and transcriptionally regulates TFEB, augmenting lysosomal degradation of amyloid beta (Aβ) and phosphorylated-Tau (phospho-Tau) aggregates in Alzheimer’s disease (AD) cell models . This compound also directly regulates TNFAIP1 expression in a concentration-dependent manner, associated with the downregulation of NF-κB and upregulation of BAX/BcL-2 ratio and caspase-3 .

Biochemical Pathways

This compound impacts several biochemical pathways. It suppresses the activation of c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) in cells . It also blocks the nuclear translocation of the catalytic subunit (p65) of nuclear factor (NF)-κB by blocking IκBα phosphorylation and degradation . Furthermore, it reduces levels of activated-caspase-1 protein and activation of caspase-1 . In cancer cells, it inhibits the Wnt/β-Catenin signaling pathway .

Pharmacokinetics

This compound’s pharmacokinetic properties have been studied in both conventional rats and hepatocellular carcinoma (HCC) model rats . Significant differences were observed between the two groups in terms of maximum concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), area under the concentration-time curve (AUC0-t, AUC0-∞), mean residence time (MRT0-t and MRT0-∞), and oral clearance (CL/F) . Increased exposures of this compound were found in the plasma and livers of HCC model rats .

Result of Action

This compound has shown to inhibit cell proliferation, colony formation, migration, and spheroid formation, and induce cell apoptosis . It decreases AD pathogenesis and ameliorates cognitive dysfunction in mouse models . In cancer cells, it suppresses cell proliferation and invasion by reducing Hexokinase 2 (HK2) and lactate dehydrogenase (LDHA) expression .

Action Environment

While specific studies on how environmental factors influence this compound’s action are limited, it’s known that environmental factors can significantly impact the effectiveness of many drugs. Factors such as diet, physical activity, microbiome, inflammation, chronic stress, and exposure to pollutants can influence the body’s response to medication

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Analyse Biochimique

Biochemical Properties

Caudatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor that this compound binds to as a ligand . This binding augments the expression of the autophagy-lysosomal pathway (ALP) in microglial cells and the brain, which is crucial for the degradation of amyloid beta and phosphorylated-Tau aggregates in Alzheimer’s disease models .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In microglial cells, it enhances the autophagy-lysosomal pathway, leading to the degradation of toxic protein aggregates . In hepatocellular carcinoma cells, this compound has shown selective inhibitory action, reducing tumor growth and proliferation . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to PPARα, activating it and subsequently regulating the transcription of genes involved in the autophagy-lysosomal pathway . This activation leads to the degradation of amyloid beta and phosphorylated-Tau aggregates, reducing Alzheimer’s disease pathogenesis . Additionally, this compound’s interaction with other biomolecules, such as enzymes involved in cancer cell metabolism, contributes to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable and effective in inducing autophagy and reducing protein aggregates over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Alzheimer’s disease models, oral administration of this compound has been shown to decrease pathogenesis and ameliorate cognitive dysfunction . In hepatocellular carcinoma models, this compound demonstrated dose-dependent inhibitory effects on tumor growth . High doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate autophagy and lysosomal degradation . In hepatocellular carcinoma models, this compound affects metabolic flux and metabolite levels, contributing to its anticancer properties . Understanding these pathways is crucial for optimizing this compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . In hepatocellular carcinoma models, increased exposure of this compound was observed in the plasma and liver, indicating its effective distribution to target tissues .

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . In Alzheimer’s disease models, this compound’s localization to lysosomes is crucial for its role in enhancing the autophagy-lysosomal pathway . Understanding its subcellular distribution can provide insights into its therapeutic mechanisms.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Caudatin involves the synthesis of the intermediate compound, dihydrokaempferol, which is then converted to Caudatin through a series of reactions.", "Starting Materials": [ "Phloracetophenone", "Benzaldehyde", "Ethyl Acetoacetate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide", "Sodium carbonate", "Methanesulfonic acid", "Potassium carbonate", "Methyl iodide", "Lithium aluminum hydride", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of chalcone\nPhloracetophenone and benzaldehyde are reacted in the presence of sodium hydroxide to form chalcone.", "Step 2: Synthesis of dihydrokaempferol\nChalcone is reacted with ethyl acetoacetate in the presence of hydrochloric acid to form dihydrokaempferol.", "Step 3: Synthesis of Caudatin\nDihydrokaempferol is first acetylated with acetic anhydride in the presence of sodium acetate to form diacetyl dihydrokaempferol. This is then reduced with sodium borohydride in the presence of acetic acid to form diacetyl caudatin. Finally, diacetyl caudatin is hydrolyzed with methanesulfonic acid in the presence of potassium carbonate to form Caudatin.", "Step 4: Purification\nCaudatin is then purified by recrystallization from methanol and washed with water and dried." ] }

Numéro CAS

38395-02-7

Formule moléculaire

C28H42O7

Poids moléculaire

490.6 g/mol

Nom IUPAC

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate

InChI

InChI=1S/C28H42O7/c1-16(2)17(3)13-23(31)35-22-15-21-24(5)9-8-20(30)14-19(24)7-10-27(21,33)28(34)12-11-26(32,18(4)29)25(22,28)6/h7,13,16,20-22,30,32-34H,8-12,14-15H2,1-6H3/b17-13+/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1

Clé InChI

VWLXIXALPNYWFH-UXGQNDOZSA-N

SMILES isomérique

CC(C)/C(=C/C(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@@H](CC3=CC[C@]2([C@@]4([C@]1([C@@](CC4)(C(=O)C)O)C)O)O)O)C)/C

SMILES

CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C

SMILES canonique

CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C

Apparence

Powder

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caudatin
Reactant of Route 2
Caudatin
Reactant of Route 3
Caudatin
Reactant of Route 4
Caudatin
Reactant of Route 5
Caudatin
Reactant of Route 6
Caudatin
Customer
Q & A

Q1: What are the primary molecular targets of caudatin in cancer cells?

A1: Research suggests that this compound exerts its anticancer effects by interacting with multiple signaling pathways implicated in cancer development and progression. The Wnt/β-catenin signaling pathway is a key target, as evidenced by studies demonstrating this compound's ability to reduce β-catenin expression and inhibit the expression of downstream target genes such as CyclinD1 and c-MYC [, ]. Furthermore, this compound has been shown to modulate the Raf/MEK/ERK pathway, leading to a reduction in the expression of proteins involved in cell proliferation and survival [].

Q2: How does this compound's modulation of the Wnt/β-catenin pathway contribute to its anticancer effects?

A2: The Wnt/β-catenin pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Aberrant activation of this pathway is frequently observed in various cancers. this compound has been demonstrated to downregulate β-catenin expression, leading to the suppression of downstream target genes like CyclinD1 and c-MYC that are involved in cell cycle progression and proliferation [, ]. This inhibition of the Wnt/β-catenin pathway ultimately contributes to reduced cancer cell growth and survival.

Q3: Does this compound affect the tumor microenvironment?

A3: Yes, studies have shown that this compound can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. It achieves this by suppressing the VEGF-VEGFR2-AKT/FAK signal axis, ultimately reducing tumor growth and metastasis [].

Q4: Beyond its effects on cell proliferation and angiogenesis, what other cellular processes are influenced by this compound?

A4: this compound has been found to induce apoptosis, a programmed cell death mechanism, in various cancer cell lines. This has been linked to the activation of caspases, a family of proteases involved in the execution of apoptosis [, ]. Moreover, this compound has been shown to inhibit glycolysis, a metabolic pathway frequently upregulated in cancer cells, leading to reduced energy production and potentially contributing to its anticancer effects [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C29H44O7 and a molecular weight of 504.66 g/mol [, , ].

Q6: What spectroscopic techniques have been used to characterize the structure of this compound?

A6: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), have been extensively employed to elucidate the structure of this compound and its derivatives [, , , , ].

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: While research on the comprehensive PK/PD profile of this compound is ongoing, some studies have explored its pharmacokinetic properties. Following oral administration in rats, this compound exhibits nonlinear pharmacokinetics, indicating that its absorption and elimination processes may be saturable []. Notably, studies have observed increased exposure of this compound in the plasma and livers of hepatocellular carcinoma (HCC) model rats compared to healthy rats []. This suggests potential differences in the ADME of this compound in the context of HCC.

Q8: Has this compound been detected in the gastrointestinal tract after oral administration, and what is its metabolic fate?

A8: Yes, studies employing liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) have detected this compound and its metabolites in the gastrointestinal tract following oral administration. The primary metabolic pathways identified include hydrolysis, hydrogenation, demethylation, and hydroxylation []. Interestingly, specific strains of intestinal bacteria, such as Bacillus sp. and Enterococcus sp., have been implicated in the metabolism of this compound [].

Q9: What types of in vitro assays have been used to assess the anticancer activity of this compound?

A9: Researchers have employed a range of in vitro assays to evaluate this compound's anticancer properties. These include cell viability assays (e.g., MTT assay), cell cycle analysis, apoptosis assays (e.g., Annexin V staining, caspase activity assays), and migration/invasion assays (e.g., Transwell assays) [, , , , , ].

Q10: Has the efficacy of this compound been evaluated in preclinical animal models of cancer?

A10: Yes, this compound's anticancer activity has been investigated in various preclinical animal models. For instance, in a subcutaneous tumor xenograft model using nude mice, this compound administration significantly reduced tumor weight and suppressed the expression of proteins involved in stemness, glycolysis, and the Raf/MEK/ERK pathway []. Additionally, this compound has shown promising results in a diethylnitrosamine (DEN)-induced HCC rat model, reducing the number and size of liver nodules and alleviating inflammatory markers [].

Q11: Have any modifications to the this compound structure been explored to enhance its activity or improve its pharmacological properties?

A11: Yes, several studies have investigated the SAR of this compound and synthesized various derivatives to identify structural features critical for its activity and potentially enhance its therapeutic potential. For example, introducing halogenated acyl groups or amino aryl groups to the C3β position of this compound has been shown to enhance its anti-viability activity against cancer cell lines []. These findings provide valuable insights for further optimization of this compound analogs as potential anticancer agents.

Q12: Is there any information available regarding the stability of this compound under different storage conditions?

A12: While comprehensive stability data for this compound is limited in the provided literature, certain studies have assessed its stability under specific conditions. For instance, one study demonstrated that this compound remained stable in rat plasma samples following storage at -20°C for at least 30 days []. Further investigations are needed to fully elucidate the stability profile of this compound under various conditions, including temperature, pH, and light exposure.

Q13: What analytical techniques have been employed for the detection and quantification of this compound in biological samples?

A13: Researchers have primarily utilized high-performance liquid chromatography (HPLC) coupled with various detection methods, including mass spectrometry (MS) and ultraviolet (UV) detectors, to analyze this compound in biological samples. Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has gained prominence due to its sensitivity and selectivity in quantifying this compound levels in plasma and tissues [, , ]. These analytical methods have been crucial for pharmacokinetic studies and investigations into the metabolism of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.